2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
“N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a chemical compound with the linear formula C28H29N3O3S2. It has a molecular weight of 519.69 and its CAS Number is 477331-48-9 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
- Pharmacokinetics and Disposition of Thiouracil Derivatives: Thiouracil derivatives, similar in structure to the compound , have been studied for their pharmacokinetic properties and disposition in both animal models and humans. For instance, PF-06282999, a thiouracil derivative, shows potential for the treatment of cardiovascular diseases. It is characterized by good oral bioavailability, moderate plasma protein binding, and renal clearance as the major clearance mechanism in humans. These properties are consistent across species, suggesting a predictable pharmacokinetic profile in human clinical trials (Dong et al., 2016).
Synthesis and Biological Activities
- Synthesis of Novel Benzodifuranyl Derivatives: Novel derivatives, such as the one in focus, have been synthesized for potential anti-inflammatory and analgesic applications. These compounds have shown significant COX-2 inhibition and analgesic activities in experimental settings, indicating potential for pharmaceutical development (Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Applications
- Antifungal Effect of Pyrimidine Derivatives: Similar compounds have been synthesized and evaluated for their antifungal properties. These derivatives have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
- Antimicrobial Activity of Pyrimidinone Derivatives: Various pyrimidinone derivatives fused with thiophene rings have been synthesized and tested for antimicrobial activity. These compounds exhibit significant antibacterial and antifungal activities, comparable to standard drugs used as reference points (Hossan et al., 2012).
Antitumor and Anticancer Applications
- Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives: Thieno[3,2-d]pyrimidine derivatives, closely related to the compound , have shown promising results in inhibiting the growth of various human cancer cell lines. This indicates their potential as antitumor agents (Hafez et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-14-10-15(2)21(16(3)11-14)26-20(28)13-32-24-25-19-8-9-31-22(19)23(29)27(24)17-6-5-7-18(12-17)30-4/h5-7,10-12H,8-9,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJULIVCWOUAFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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